Methylb-neuraminicacidmethylester
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Overview
Description
Methylb-neuraminicacidmethylester, also known as methyl (2S,4S,5R,6R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate, is a compound with the molecular formula C11H21NO8 and a molecular weight of 295.286 g/mol . This compound is a useful synthetic intermediate for the preparation of amide-linked sialooligomers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylb-neuraminicacidmethylester can be synthesized from methanol and (2S,4S,5S,6R)-5-acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid . The reaction typically involves the use of methanol in the presence of trimethylchlorosilane at room temperature, which is an efficient reagent for esterification of amino acids .
Industrial Production Methods
the use of methanol and trimethylchlorosilane in esterification reactions is a common approach in industrial settings due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methylb-neuraminicacidmethylester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
Methylb-neuraminicacidmethylester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of methylb-neuraminicacidmethylester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in metabolic processes . The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical pathways .
Comparison with Similar Compounds
Methylb-neuraminicacidmethylester can be compared with other similar compounds such as:
- 2-O-Methyl Beta-Neuraminic Acid Methyl Ester
- Neuraminic Acid Methylglycoside Methyl Ester
- Methyl 5-Amino-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosidonic Acid Methyl Ester
These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific configuration and the presence of a methoxy group, which influences its reactivity and applications .
Properties
IUPAC Name |
methyl 5-amino-4-hydroxy-2-methoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO8/c1-18-10(17)11(19-2)3-5(14)7(12)9(20-11)8(16)6(15)4-13/h5-9,13-16H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXUBNUGEDSQNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(O1)C(C(CO)O)O)N)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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